3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine
Descripción
3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine ring. The triazolopyridine scaffold is recognized as a purine isostere, enabling diverse biological interactions, including antagonism of ionotropic P2X7 receptors (P2X7R) and agonism of G protein-coupled receptors (GPCRs) such as GPR119 . The methyl substituent at the 3-position confers stereochemical complexity and influences pharmacokinetic properties, including solubility and blood-brain barrier penetration .
Structure
3D Structure
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H10N4/c1-10-6-4-7-3-2-5(6)8-9-10/h7H,2-4H2,1H3 |
Clave InChI |
ROEVJSDXPACVSR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCNC2)N=N1 |
Origen del producto |
United States |
Métodos De Preparación
Nitrite-Induced Triazole Ring Formation
The most direct route, exemplified by ACS Publications, begins with 4-chloro-3-nitropyridine (23 ). Amination with substituted anilines under Pd catalysis yields intermediates (16 ), which undergo hydrogenation to form diamines (17 ). Treatment with tert-butyl nitrite induces cyclization, generating the triazolo[4,5-c]pyridine core (18 ). Critical to this step is the use of nitrite as a cyclizing agent, which facilitates intramolecular N–N bond formation under mild conditions.
Reaction Conditions:
-
Hydrogenation: Pd/C, H₂ (1–3 atm), 25–50°C, 12–24 h.
-
Cyclization: tert-Butyl nitrite, THF, 0°C to room temperature, 2–6 h.
-
Yield: 60–75% (isolated after column chromatography).
Methyl Group Introduction via Grignard Reagents
Post-cyclization, the methyl group is introduced at the 3-position using methylmagnesium bromide. The acylpyridinium intermediate, formed by reacting 18 with 2-chloro-3-(trifluoromethyl)benzoyl chloride, undergoes nucleophilic attack by the Grignard reagent to afford the methylated product (19 ). This step highlights the necessity of anhydrous conditions and controlled temperature to prevent overalkylation.
Key Considerations:
-
Regioselectivity: The methyl group exclusively occupies the 3-position due to steric and electronic preferences of the acylpyridinium intermediate.
-
Purification: Chiral supercritical fluid chromatography (SFC) resolves racemic mixtures, yielding enantiomerically pure (>99%) product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Triazole Ring Construction
Adapting methods from PMC, the CuAAC approach employs propiolamide (53 ) and β-amino azides to form 1,2,3-triazoles. Subsequent hydrogenation of the pyridine ring using Rh/C under high-pressure H₂ (80 psi) saturates the heterocycle, yielding the tetrahydropyridine moiety.
Advantages:
-
Modularity: Permits late-stage diversification via varying azide components.
-
Mild Conditions: Reactions proceed at ambient temperature with catalytic Cu(I).
Limitations:
Solid-Phase Synthesis and Alternative Methodologies
Resin-Bound Hydrazide Strategies
Raghavendra’s solid-phase method utilizes polystyrene p-toluenesulfonyl hydrazide resin (49 ) to trap acetylpyrazine intermediates (50 ). Treatment with morpholine induces cyclodehydration, forming the triazolopyrazine core (52 ). While originally designed for pyrazines, this method is adaptable to pyridine systems by substituting acetylpyridine precursors.
Procedure Highlights:
-
Resin Loading: 1.2 mmol/g capacity, 24 h reaction time.
-
Cleavage: TFA/CH₂Cl₂ (1:1) liberates the product without residual linker fragments.
Reductive Amination Pathways
Patent US8058440B2 describes reductive amination of piperidone derivatives with formaldehyde and triacetoxysodium borohydride. Although developed for thiazolo systems, substituting cyanamide for sulfur in the ring-forming step could yield triazolo analogs.
Critical Adjustments:
-
Reagent Swap: Replace sulfur with cyanamide to favor triazole over thiazole formation.
-
Temperature: Maintain <40°C to prevent decomposition of labile intermediates.
Methylation Strategies and Post-Modification
Early-Stage Methyl Incorporation
Introducing the methyl group at the pyridine stage (e.g., via Friedel-Crafts alkylation) prior to triazole formation simplifies downstream steps. For example, 3-methylpyridine derivatives undergo nitration and amination to generate diamine precursors with pre-installed methyl groups.
Late-Stage Functionalization
Post-cyclization methylation using dimethyl sulfate or methyl iodide offers rapid access to analogs but risks overalkylation. Quenching with aqueous NaHCO₃ and extraction with EtOAc minimizes byproducts.
Comparative Analysis of Synthetic Routes
Key Takeaways:
-
Nitrite Cyclization excels in yield and scalability, making it ideal for industrial applications.
-
CuAAC offers modularity but suffers from regiochemical issues.
-
Solid-Phase methods are best for small-scale, high-variability libraries.
Análisis De Reacciones Químicas
Method 1: Cycloaddition and Functionalization
-
Reagents/Conditions : Sodium azide (NaN₃), DMF, 80°C.
-
Process : A one-pot reaction involving a copper-catalyzed azide–alkyne cycloaddition (Huisgen reaction) followed by intramolecular cyclization.
-
Yield : 78% for 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro- triazolo[1,5-a]pyridine .
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Huisgen cycloaddition | NaN₃, DMF, 80°C | 78% |
Method 2: Pd-Catalyzed Coupling and Hydrogenation
-
Steps :
Method 3: Acid-Mediated Ring Formation
-
Reagents/Conditions : Formic acid, triethylamine, 140°C.
-
Process : Heating with formic acid facilitates ring closure, forming the tetrahydro framework .
Functionalization Reactions
The compound undergoes targeted modifications to enhance biological activity or structural diversity:
Bromination
-
Reagents/Conditions : NBS (N-bromosuccinimide), CCl₄, reflux, light .
-
Products : 4,5-dibromo derivatives via electrophilic substitution.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, CCl₄, reflux, light | 4,5-dibromo derivatives | NR |
Methylation
-
Process : Grignard reagent adds methyl groups, followed by oxidation to stabilize the ring system.
Ring-Cleavage and Rearrangement
-
Conditions : Basic media (e.g., aqueous NaOH).
-
Mechanism : Deprotonation of alcohols leads to nucleophilic attack, forming intermediates that undergo hydride shifts to stabilize the dihydro structure .
Nucleophilic Substitution
-
Target : Activated carbons in the triazolopyridine core.
-
Example : Reaction with phenolic ions (O⁻) to form aldehydes or triazolopyridines .
Analytical and Spectroscopic Data
-
Structural Confirmation :
-
Functional Group Analysis : IR spectroscopy identifies NH stretches and triazole ring vibrations.
Key Research Findings
-
Synthesis Flexibility : Multiple routes enable tuning of substituents (e.g., methyl, aryl groups) for optimized biological activity .
-
Reactivity Patterns : Basic conditions drive ring-cleavage and rearrangement, while electrophilic substitution targets bromine-sensitive positions .
-
Therapeutic Potential : The fused triazole-pyridine scaffold serves as a versatile template for CNS-penetrant drugs and kinase inhibitors .
This compound’s rich reactivity and structural adaptability underscore its value in heterocyclic chemistry and drug discovery.
Actividad Biológica
3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity. Its molecular formula is with a molar mass of approximately 165.18 g/mol. The structural characteristics contribute to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary widely depending on the specific structure and substituents present.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazolo-pyridine derivative A | 10 | E. coli |
| Triazolo-pyridine derivative B | 20 | S. aureus |
| Triazolo-pyridine derivative C | 15 | P. aeruginosa |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example:
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Ranged from 10 µM to 30 µM depending on the cell line.
Neuroprotective Effects
Studies have suggested that triazolo derivatives may possess neuroprotective properties. They are thought to modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several triazolo derivatives against common pathogens. The results demonstrated that certain substitutions on the triazole ring significantly enhanced activity against Gram-positive bacteria.
Study 2: Anticancer Mechanisms
In vitro assays showed that treatment with this compound led to a dose-dependent decrease in cell viability in cancer cell lines. Flow cytometry analysis revealed increased annexin V staining indicative of apoptosis.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of triazolo-pyridines exhibit significant anticancer properties. For instance, studies have shown that compounds related to 3-methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine can inhibit key enzymes involved in cancer cell proliferation. A notable example includes the investigation of triazole derivatives that target Polo-like kinase 1 (Plk1), a critical regulator of cell division in cancer cells. These compounds demonstrated IC50 values indicating potent inhibitory effects on cancer cell lines .
Neurokinin Receptor Antagonism
The compound has also been identified as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders. Research has highlighted the synthesis of N-acyl derivatives of tetrahydro-triazolo-pyridines that show promise in treating conditions such as anxiety and depression by modulating neurokinin signaling pathways . These findings suggest a therapeutic potential for managing neurological disorders.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements have focused on chiral synthesis methods to produce stereoisomerically pure compounds that may enhance biological activity and reduce side effects .
Table 1: Synthesis Methods Overview
| Methodology | Key Features | Yield (%) | Reference |
|---|---|---|---|
| Chiral synthesis | Utilizes N-sp3 protective groups | >80% | |
| Multi-step synthesis | Involves cyclization reactions | Varies |
In Vitro and In Vivo Studies
Extensive biological evaluations have been conducted on various derivatives of this compound. In vitro studies have demonstrated efficacy against several cancer cell lines with varying IC50 values depending on the specific substitution patterns on the triazole ring . Additionally, in vivo studies are necessary to assess pharmacokinetics and therapeutic efficacy in animal models.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 (breast cancer) | 19.4 ± 0.22 | EGFR inhibition |
| Derivative B | HCT-116 (colorectal) | 11.94 ± 0.30 | PI3K inhibition |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Substituent Variations
Table 1: Key Structural Features of Triazolopyridine Derivatives
Key Observations :
- Substituent Position : The 3-methyl group in the target compound contrasts with the 6-methyl derivative in . This positional difference alters steric and electronic properties, impacting receptor binding .
- Core Structure : Triazolo[1,5-a]pyridine () lacks the fused pyridine saturation of triazolo[4,5-C]pyridine, reducing conformational rigidity and altering applications (e.g., ionic liquids vs. receptor modulation).
Pharmacological Activity and Target Selectivity
Table 2: Pharmacological Profiles of Triazolopyridine Derivatives
Key Findings :
- GPR119 Agonism : 3-Methyl derivatives () exhibit potency in metabolic disorder models, while 6-methyl analogs () show P2X7R antagonism, highlighting substituent-driven target selectivity.
- Imaging Applications : Fluorinated triazolopyridines like [18F]-PTTP () demonstrate utility in positron emission tomography (PET), emphasizing the scaffold’s versatility.
Comparative Insights :
Physicochemical Properties
Table 4: Physical Data for Selected Compounds
Q & A
Q. What synthetic routes are commonly employed to access 3-methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine?
The compound is synthesized via a single-pot dipolar cycloaddition reaction followed by a Cope elimination. This method efficiently introduces a chiral center, critical for biological activity. For example, a 1,3-dipolar cycloaddition between azides and pyridynes generates the triazole core, with subsequent functionalization steps to introduce the methyl group (e.g., using trifluoroacetic anhydride and hydrogen peroxide-urea complexes for oxidation) . Yields vary depending on substituents, but optimized protocols report ~83% yield for core intermediates .
Q. How is the structural identity of this compound confirmed in synthetic studies?
X-ray crystallography is the gold standard for unambiguous structural determination. For example, the triazolo[4,5-c]pyridine scaffold was resolved via X-ray analysis, confirming regiochemistry and stereochemistry . Complementary techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 9.47 ppm for the triazole proton in DMSO-d₆) .
- Mass spectrometry : GC/MS confirms molecular weight (e.g., m/z 121 [M+H]⁺ for the core structure) .
Q. What preliminary pharmacological data are available for this compound?
Early studies highlight its role as a P2X7 receptor antagonist. In rat models, derivatives like compound 35 (a methyl-substituted analog) showed robust receptor occupancy (ED₅₀ = 0.07 mg/kg) and improved solubility (15.9 μM at pH 6.8) compared to earlier analogs . However, low brain:plasma ratios (e.g., 0.71 μM in mice) suggest challenges in CNS targeting .
Advanced Research Questions
Q. How can aqueous solubility be optimized for in vivo applications?
Structural modifications include:
- Substituent engineering : Replacing hydrophobic groups (e.g., aryl piperidine caps) with polar moieties (e.g., pyrimidine) increased solubility from 0.71 μM to 15.9 μM at pH 6.8 .
- Salt formation : Protonation of the triazole nitrogen under acidic conditions enhances solubility but must balance with bioavailability .
- Co-solvent systems : Use of DMF or EtOAc/heptane mixtures during synthesis improves intermediate solubility .
Q. How is the P2X7 antagonist activity evaluated in preclinical models?
- In vitro assays : Radioligand binding (e.g., [³H]A-804598 displacement) measures receptor affinity (IC₅₀ values).
- In vivo models : Rat neuroinflammation studies assess receptor occupancy via PET imaging and behavioral endpoints (e.g., reduced microglial activation in Alzheimer’s models) .
- PK/PD profiling : Plasma and brain pharmacokinetics (e.g., t₁/₂, AUC) are correlated with efficacy metrics .
Q. What strategies address contradictory data in solubility vs. potency?
Example: Compound 4b showed high P2X7 affinity but poor solubility (0.71 μM). Resolution involved:
- Parallel synthesis : Screening analogs with varied substituents (e.g., fluoropyrimidine vs. aryl groups) identified compound 32o, which maintained potency (ED₅₀ = 0.06 mg/kg) while improving solubility .
- Computational modeling : QSAR studies guided substitutions to retain hydrophobic interactions with the P2X7 binding pocket while introducing hydrophilic groups .
Q. How is the compound’s antimicrotubule activity investigated?
- Cytotoxicity assays : IC₅₀ values against cancer cell lines (e.g., MCF-7) are determined via MTT assays.
- Tubulin polymerization inhibition : Spectrophotometric monitoring of tubulin assembly in vitro (e.g., IC₅₀ = 1.2 μM for derivative 9f) .
- Molecular docking : Triazolo-pyridine scaffolds are modeled into the colchicine-binding site of β-tubulin, highlighting key hydrogen bonds with Thr179 and Asn258 .
Methodological Notes
- Contradiction analysis : Discrepancies in solubility data often arise from assay conditions (e.g., pH, buffer composition). Standardize protocols (e.g., shake-flask method at pH 6.8) for cross-study comparisons .
- In vivo dosing : For CNS targets, consider prodrug strategies or nanoparticle formulations to improve brain penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
